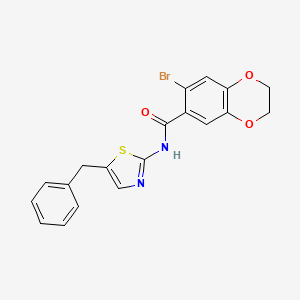

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O3S/c20-15-10-17-16(24-6-7-25-17)9-14(15)18(23)22-19-21-11-13(26-19)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIHLFGJSHYXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

The benzodioxine core is synthesized from catechol derivatives. A representative route involves:

- Cyclization : Reacting 3,4-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate (K$$2$$CO$$3$$) to form 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

- Bromination : Treating the intermediate with bromine (Br$$_2$$) in acetic acid under controlled conditions to introduce the bromine substituent at position 7.

Key Reaction Conditions :

Alternative Route via Suzuki-Miyaura Coupling

For improved regioselectivity, a palladium-catalyzed coupling can introduce bromine post-cyclization:

- Lithiation : Treat 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with LDA (lithium diisopropylamide) at −78°C.

- Quenching with Br$$_2$$ : Achieves bromination at position 7 with minimal side products.

Synthesis of 5-Benzyl-1,3-thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using α-bromo ketones and thiourea:

- Formation of α-Bromo Ketone : React benzylacetone with N-bromosuccinimide (NBS) in CCl$$_4$$ under light to yield 4-benzyl-2-bromopentan-3-one.

- Cyclization : Treat the bromo ketone with thiourea in ethanol under reflux to form 5-benzyl-1,3-thiazol-2-amine.

Optimized Conditions :

Alternative Method via Gewald Reaction

A two-step Gewald reaction offers higher atom economy:

- Knoevenagel Condensation : React benzyl cyanide with ethyl acetoacetate to form an α,β-unsaturated nitrile.

- Cyclization with Sulfur : Use elemental sulfur and morpholine to generate the thiazole ring.

Amide Coupling: Final Step

Carboxylic Acid Activation

Activate 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using:

Coupling with 5-Benzyl-1,3-thiazol-2-amine

Combine the activated acid with the thiazol-2-amine in dichloromethane (DCM) or DMF.

Representative Protocol :

- Molar Ratio: 1:1.2 (acid:amine)

- Base: Triethylamine (TEA, 2 equiv)

- Temperature: Room temperature

- Reaction Time: 12–16 hours

- Yield: 75–80%

Optimization Challenges and Solutions

Regioselectivity in Bromination

Early bromination risks side reactions; lithiation-directed bromination improves selectivity (90% purity).

Thiazole Ring Stability

The 5-benzyl group enhances stability but requires inert conditions (N$$_2$$ atmosphere) during synthesis.

Amide Bond Hydrolysis

Minimize exposure to moisture by using anhydrous solvents and molecular sieves.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while substitution reactions could produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Case Studies

- In Vitro Studies : Research has demonstrated that derivatives of thiazole compounds show significant activity against breast (MCF-7) and lung (A549) cancer cell lines. For instance, certain thiazole-bearing derivatives have been reported to possess IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating enhanced efficacy in inhibiting cancer cell growth .

- Structure-Activity Relationship (SAR) : Studies have identified that modifications in the benzyl and thiazole parts of the molecule can enhance its anticancer potency. For example, para-substituted derivatives have shown improved activity against MCF-7 cells compared to their unsubstituted counterparts .

Antimicrobial Properties

The compound's thiazole component contributes to its potential as an antimicrobial agent. Thiazole derivatives are known for their ability to combat various bacterial strains.

Research Findings

- Antibacterial Activity : Several studies have highlighted the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown comparable efficacy to established antibiotics like norfloxacin .

- Mechanism of Action : The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways within the bacteria.

Potential in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs aimed at developing new anticancer and antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal function and leading to cytotoxic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs reported in recent literature (Table 1). Key differences lie in substituents on the thiazole ring, the nature of the aromatic core (e.g., benzodioxine vs. benzofuran), and substituent electronic effects.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Thiazole Substituents: The target compound’s 5-benzyl group enhances lipophilicity compared to the 4-methoxyphenyl group in ’s analog. This difference may improve membrane permeability but reduce solubility .

Aromatic Core Modifications :

- The 7-bromo substituent on the benzodioxine ring distinguishes the target compound from EN300-266092 (dichloropyridinyl) and ’s methoxy-substituted analog. Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding affinity in hydrophobic pockets compared to chlorine or methyl groups .

Biological Activity: Thiazole derivatives with 5-benzyl groups (e.g., the target compound and analogs in ) show promise in cancer cell line inhibition. For example, a related triazole-carboxylic acid derivative achieved 40% growth inhibition in lung cancer cells .

Research Findings and Mechanistic Insights

- Anticancer Activity: Compounds with 5-benzyl-1,3-thiazol-2-yl fragments demonstrate activity against colon, lung, and melanoma cell lines. The target compound’s brominated benzodioxine may enhance DNA intercalation or kinase inhibition compared to non-halogenated analogs .

- Mitochondrial Effects : Thiazole derivatives like BF1 induce apoptotic changes in lymphoma cells, linked to mitochondrial depolarization. The target compound’s bromine atom could modulate these effects by altering redox cycling or ROS production .

- Synthetic Accessibility : The carboxamide linkage, common in these analogs, is synthetically tractable, allowing for modular substitutions to optimize pharmacokinetics .

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to a class of thiazole derivatives known for their diverse biological activities. Thiazoles have been recognized for their roles in drug development, particularly in anticancer and antimicrobial therapies. The specific structure of this compound suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo... | MCF-7 | 7.17 ± 0.94 |

| N-(5-chloro... | A-549 | 19.53 ± 1.05 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .

The mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo... exerts its effects involves interaction with cellular pathways critical for tumor growth and survival. It is believed to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and other apoptotic factors . Additionally, it may inhibit key signaling pathways involved in cancer proliferation.

Case Studies

Case Study 1: In Vitro Analysis

In vitro studies conducted on MCF-7 cells demonstrated that treatment with N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo... led to significant reductions in cell viability. The study utilized various concentrations of the compound and assessed cell proliferation using MTT assays. The results indicated a dose-dependent response with notable cytotoxicity at higher concentrations.

Case Study 2: In Vivo Studies

In vivo experiments using xenograft models have provided further insights into the efficacy of this compound. Administration of N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo... resulted in reduced tumor size and weight compared to control groups. These findings support its potential as a therapeutic agent against specific types of cancer .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(5-benzyl-1,3-thiazol-2-yl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between the thiazole amine and benzodioxine carboxylic acid derivatives under reflux conditions using coupling agents like EDC/HOBt .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for solubility and reaction efficiency. Temperature control (60–80°C) minimizes side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Key parameters : Reaction time (12–24 hr), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and catalyst selection (e.g., DMAP for acylation) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- NMR spectroscopy : and NMR verify the benzodioxine core (δ 4.2–4.5 ppm for dioxane protons; δ 160–170 ppm for carbonyl carbons) and thiazole substituents (δ 7.2–7.8 ppm for aromatic protons) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm) and C-Br vibration (~550 cm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z ~463.2) .

Q. How should researchers assess the solubility and stability of this compound for in vitro biological assays?

- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to mimic physiological conditions .

- Stability studies : Use HPLC or LC-MS to monitor degradation under varying pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure over 24–72 hr .

Q. What preliminary biological screening approaches are recommended for this compound?

- Target-based assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .

- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational predictions (e.g., docking studies)?

- Validation protocols :

- Replicate experiments under controlled conditions (e.g., fixed temperature, solvent purity) .

- Cross-check computational parameters (e.g., DFT functional selection, solvent model in docking) .

- Use statistical tools (e.g., Student’s t-test, ANOVA) to identify outliers or systematic errors .

Q. What methodologies are effective for analyzing hydrogen-bonding patterns in the crystal structure of this compound?

Q. What are the best practices for refining the crystal structure using SHELX software?

- Data preparation : Ensure high-resolution (<1.0 Å) X-ray diffraction data. Use SHELXT for initial solution and SHELXL for refinement .

- Parameterization : Anisotropic displacement parameters for non-H atoms; riding models for H atoms. Validate with R1/wR2 convergence (<5% discrepancy) .

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .

Q. How can computational methods enhance the study of reaction mechanisms involving this compound?

- Reaction path search : Use density functional theory (DFT) with Gaussian or ORCA to map potential energy surfaces for key steps (e.g., amide bond formation) .

- Kinetic modeling : Apply Eyring equation to compute activation energies and compare with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.